molecular formula C7H8O2S B3122117 (2-Methyl-thiophen-3-yl)-acetic acid CAS No. 30012-01-2

(2-Methyl-thiophen-3-yl)-acetic acid

Cat. No. B3122117
CAS RN: 30012-01-2
M. Wt: 156.2 g/mol
InChI Key: WLWMZUZOBOPULL-UHFFFAOYSA-N
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Description

“(2-Methyl-thiophen-3-yl)-acetic acid” is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. It is functionally related to acetic acid . The molecular formula is C7H8O2S and the molecular weight is 156.2 g/mol .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives, is a typical method . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-thiophen-3-yl)-acetic acid” is characterized by a thiophene ring, which is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including “(2-Methyl-thiophen-3-yl)-acetic acid”, can undergo various chemical reactions. These include electrophilic, nucleophilic, and radical substitutions . The electrophilic reactions of thiophene are well-known and can be predicted based on the reagents and reaction conditions .

Scientific Research Applications

References:

Safety and Hazards

While the specific safety and hazards of “(2-Methyl-thiophen-3-yl)-acetic acid” are not detailed in the search results, it is generally recommended to keep such chemicals away from heat, sparks, open flames, and hot surfaces . Protective measures such as wearing gloves, protective clothing, and eye and face protection are also advised .

Future Directions

Thiophene derivatives, including “(2-Methyl-thiophen-3-yl)-acetic acid”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They are utilized in industrial chemistry and material science, and play a prominent role in the advancement of organic semiconductors . Future research may continue to explore the synthesis, properties, and applications of these compounds .

properties

IUPAC Name

2-(2-methylthiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-6(2-3-10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWMZUZOBOPULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304956
Record name 2-Methyl-3-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-thiophen-3-yl)-acetic acid

CAS RN

30012-01-2
Record name 2-Methyl-3-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30012-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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